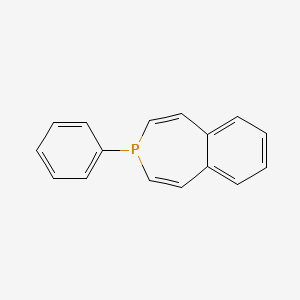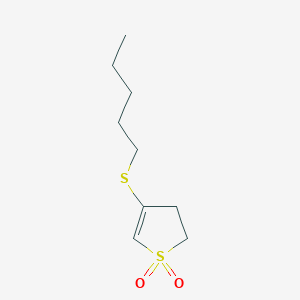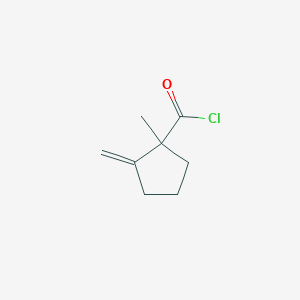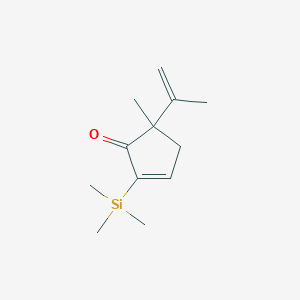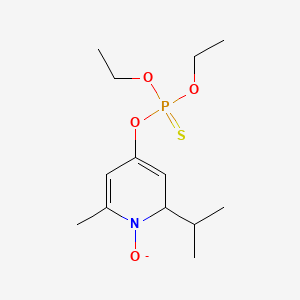
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester is an organophosphorus compound known for its use in various chemical and industrial applications. This compound is characterized by its complex structure, which includes a phosphorothioic acid core with diethyl and pyridinyl ester groups. It is often utilized in the synthesis of pesticides and other agrochemicals due to its potent biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-methyl-6-(1-methylethyl)-4-pyridinol. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
化学反应分析
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkoxides or amines are used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various phosphorothioate and phosphate esters, which have applications in different chemical industries.
科学研究应用
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester is widely used in scientific research due to its versatility and biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase, due to its potential as a pesticide.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the toxicity of organophosphorus agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphorus pesticides.
相似化合物的比较
Phosphorothioic acid, O,O-diethyl O-(2-methyl-6-(1-methylethyl)-1-oxido-4-pyridinyl) ester can be compared to other organophosphorus compounds such as:
Parathion: Another organophosphorus pesticide with a similar mechanism of action but different structural components.
Diazinon: Shares similar applications and biological activity but differs in its chemical structure and specific uses.
Malathion: Known for its use in public health for mosquito control, it has a different ester group compared to the compound .
The uniqueness of this compound lies in its specific ester groups and the resulting biological activity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
83804-86-8 |
|---|---|
分子式 |
C13H23NO4PS- |
分子量 |
320.37 g/mol |
IUPAC 名称 |
diethoxy-[(6-methyl-1-oxido-2-propan-2-yl-2H-pyridin-4-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H23NO4PS/c1-6-16-19(20,17-7-2)18-12-8-11(5)14(15)13(9-12)10(3)4/h8-10,13H,6-7H2,1-5H3/q-1 |
InChI 键 |
IUCSVTYMBITHNI-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(OCC)OC1=CC(N(C(=C1)C)[O-])C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


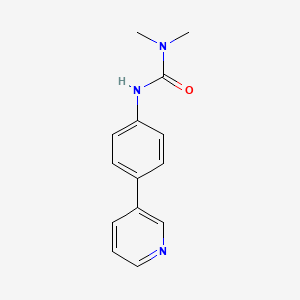
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
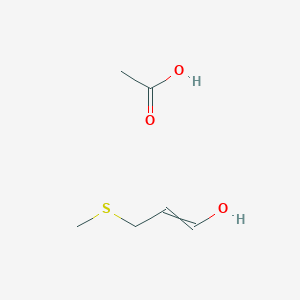
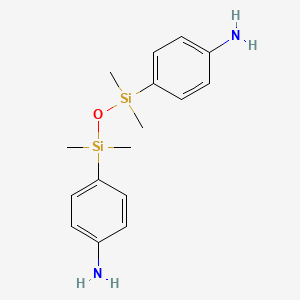

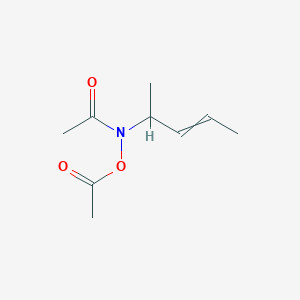
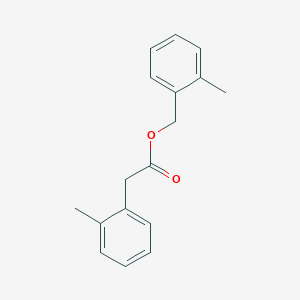
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
